N-Methyl-DL-Asparaginsäure

Übersicht

Beschreibung

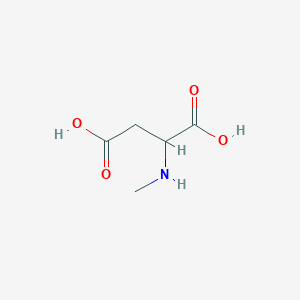

N-Methyl-DL-aspartic acid (NMDA) is a derivative of the amino acid aspartic acid with a methyl group attached to its nitrogen atom. It is known for its potent neuroexcitatory activity, which can induce hypermotility and a strong release of serum luteinizing hormone in mammals . This compound has been identified in natural products, such as the muscle extracts of the blood shell, Scapharca broughtonii, marking it as a novel finding in the context of natural substances .

Synthesis Analysis

The synthesis of NMDA involves the Michael addition of methylamine to dimethyl fumarate, leading to the formation of N-methyl-DL-aspartic acid (NMA) . Further syntheses have been developed for N-methyl-aspartic acid derivatives, including the transformation of fumaric or maleic acid mono-ester and -amide into beta-substituted aspartic acid derivatives . Efficient methods have been established for the preparation of NMA derivatives, such as NMA-α-amide and NMA diamide, through various intermediate products like sulphinamide anhydride and aspartic anhydride .

Molecular Structure Analysis

The molecular structure of NMDA and its derivatives can be complex. For instance, the structure of DL-aspartic acid-β-hydroxamic acid monohydrate, a related compound, has been determined by single-crystal X-ray diffraction methods . The molecule exists as a zwitterion in the structure, and the crystal packing is stabilized by intermolecular hydrogen bonds . Another study presents a form of DL-aspartic acid that exhibits a three-dimensional supramolecular network of hydrogen bonds, which stabilizes the crystal structure .

Chemical Reactions Analysis

NMDA has been shown to interact with enzymes such as aspartate aminotransferase, where it acts as an inhibitor by competing with amino acid substrates . This interaction has been used to measure the thermodynamic and kinetic parameters of the enzyme's activity . Additionally, NMDA and its derivatives can undergo various chemical reactions, such as the O→N-acetyl shift observed in the N-carboxy-anhydrides derived from β-hydroxy-DL-aspartic acid, which prevents polymerization .

Physical and Chemical Properties Analysis

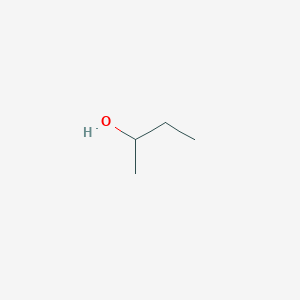

The physical and chemical properties of NMDA have been studied through methods like gas chromatography-mass spectrometry (GC-MS). A sensitive analytical method has been developed for the enantiomeric separation and determination of NMDA, involving the conversion of each enantiomer into N-ethoxycarbonylated (S)-(+)-2-octyl ester derivatives for direct separation by GC-MS . This method has enabled the detection of NMDA in rat brain tissues, with detection limits for the D and L enantiomers being 0.03 ng/g and 0.07 ng/g, respectively .

Wissenschaftliche Forschungsanwendungen

Behandlung neurodegenerativer Erkrankungen

N-Methyl-D-Asparaginsäure (NMDA), eine Aminosäure, die im zentralen Nervensystem von Mensch und Tier vorkommt, übt eine agonistische Wirkung auf einen der Glutamatrezeptorsubtypen aus. Es wird klinisch zur Behandlung neurodegenerativer Erkrankungen wie Diabetes, Parkinson und Alzheimer-Syndrom eingesetzt .

Rolle bei neuroexzitatorischen Ereignissen

NMDA spielt eine wichtige Rolle bei neuroexzitatorischen Ereignissen sowie bei der Modulation der Ca2+-Homöostase . Dies macht es zu einem potenten Agonisten eines Glutamatrezeptorsubtyps, der zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden könnte .

Chirale Auflösung

Es wurde ein enzymatisches Protokoll zur chiralen Auflösung von N-Methyl-DL-Asparaginsäure entwickelt, das auf einer vorhergesagten N-Demethylase aus dem Genom des Chloroflexi-Bakteriums 54-19 basiert . Diese Arbeit lieferte eine Grundlage für die milde Synthese von NMDA in der Industrie .

Synthese von Derivaten

Derivate von this compound wurden mit verschiedenen Methoden synthetisiert . So wurde beispielsweise die natürliche Aminosäure NMA durch Michael-Addition von Methylamin an Dimethylfumarat synthetisiert .

Rolle bei der Hormonfreisetzung

NMDA spielt eine entscheidende Rolle bei der Freisetzung von luteinisierendem Hormon und PRL (Prolaktin) in der Hypophyse und GnRH (Gonadotropin-Releasing-Hormon) im Hypothalamus . Es wirkt als spezifischer Agonist für NMDA-Typ-Glutamatrezeptoren .

Induktion von NMDA-Toxizität

N-Methyl-D-Asparaginsäure wurde verwendet, um NMDA-Toxizität zu induzieren<a aria-label="4: 6. Induktion von NMDA-Toxizität" data-citationid="f376fc61-5f98-f54b-002a-56618a4842ae-32" h="ID=SERP,5

Wirkmechanismus

Target of Action

N-Methyl-DL-aspartic acid, also known as N-Methyl-D-aspartate (NMDA), is an amino acid derivative that acts as a specific agonist at the NMDA receptor . This receptor is a type of glutamate receptor found in neurons . The NMDA receptor plays a crucial role in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The activation of NMDA receptors results in the opening of an ion channel that is nonselective to cations . The current flow through the ion channel is voltage-dependent . Extracellular magnesium (Mg2+) and zinc (Zn2+) ions can bind to the receptor and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell .

Pharmacokinetics

It is known that the compound is water-soluble . More research is needed to fully understand the ADME properties of N-Methyl-DL-aspartic acid.

Result of Action

The activation of NMDA receptors and the subsequent ion flow have several effects at the molecular and cellular level. For instance, Ca2+ flux through NMDA receptors is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . NMDA plays an essential role as a neurotransmitter and neuroendocrine regulator . At increased but sub-toxic levels, NMDA becomes neuro-protective .

Action Environment

The action of N-Methyl-DL-aspartic acid can be influenced by various environmental factors. For example, the activity of the NMDA receptor is blocked by many psychoactive drugs such as phencyclidine (PCP), alcohol (ethanol), and dextromethorphan (DXM) . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Eigenschaften

IUPAC Name |

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

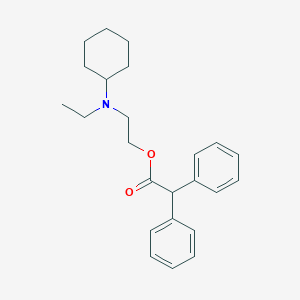

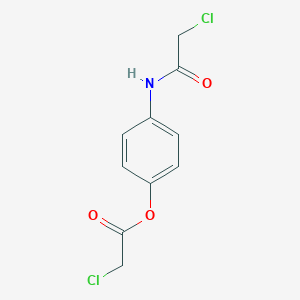

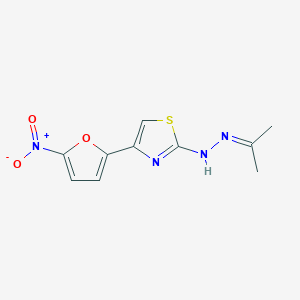

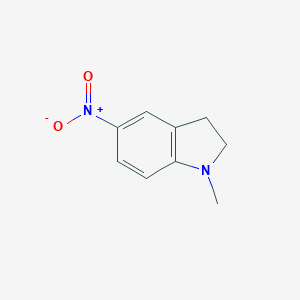

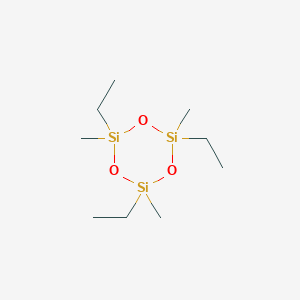

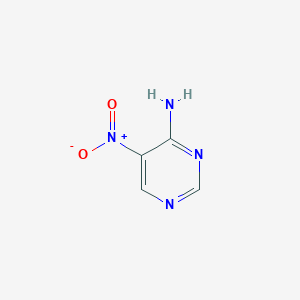

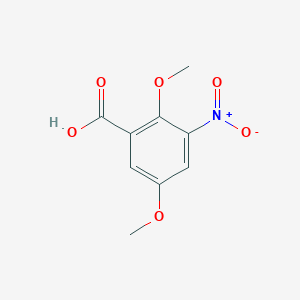

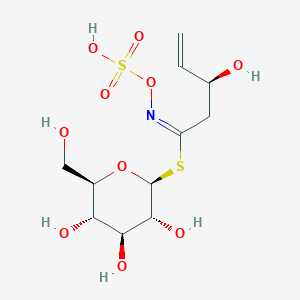

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)

![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)